molecular formula C12H17NS B8556301 1-Benzylpiperidine-4-thiol

1-Benzylpiperidine-4-thiol

Cat. No.: B8556301
M. Wt: 207.34 g/mol
InChI Key: YOZROYVCQMOCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpiperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylmethyl group at the nitrogen atom and a thiol group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride to form 1-(phenylmethyl)piperidine, followed by thiolation at the fourth carbon using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as purification through distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Thioethers, other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

1-benzylpiperidine-4-thiol

InChI

InChI=1S/C12H17NS/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

YOZROYVCQMOCRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-benzyl-4-mercaptopiperidine may be prepared in the following manner: 8 g of 1-benzyl-4-acetylthiopiperidine dissolved in 85 cm3 of a 6% aqueous solution of sodium hydroxide are stirred under a nitrogen stream for 16 hours. 10 cm3 of acetic acid and 57.5 g of ammonium sulphate are added to this solution. The mixture is then extracted with two times 100 cm3 of diethyl ether and the organic phase is dried over anhydrous magnesium sulphate and concentrated to dryness at 40° C. under reduced pressure (20 mm of mercury; 2.7 kPa). 5.5 g of 1-benzyl-4-mercaptopiperidine are thus directly isolated in the form of an oil which is used as it is in subsequent synthesis.
Name
1-benzyl-4-mercaptopiperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
1-benzyl-4-acetylthiopiperidine
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
57.5 g
Type
reactant
Reaction Step Three

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